molecular formula C18H34O9 B14513962 2,5,8,10,13-Pentaoxaheptadecanoic acid, 9-oxo-, 2-butoxyethyl ester CAS No. 63021-22-7

2,5,8,10,13-Pentaoxaheptadecanoic acid, 9-oxo-, 2-butoxyethyl ester

Cat. No.: B14513962
CAS No.: 63021-22-7
M. Wt: 394.5 g/mol
InChI Key: ZCVOIHBQBQVHGN-UHFFFAOYSA-N
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Description

2,5,8,10,13-Pentaoxaheptadecanoic acid, 9-oxo-, 2-butoxyethyl ester is a complex organic compound that falls under the category of esters. Esters are widely known for their pleasant fragrances and are commonly found in various natural and synthetic products. This particular ester is characterized by its unique structure, which includes multiple ether linkages and a butoxyethyl ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5,8,10,13-Pentaoxaheptadecanoic acid, 9-oxo-, 2-butoxyethyl ester typically involves the esterification of the corresponding carboxylic acid with an alcohol. One common method is the Fischer esterification, where the carboxylic acid reacts with an alcohol in the presence of a mineral acid catalyst, such as sulfuric acid . Another method involves the reaction of a carboxylate ion with a primary alkyl halide through an S_N2 mechanism .

Industrial Production Methods

In an industrial setting, the production of this ester may involve the use of acid chlorides and alcohols in the presence of a base. This method is advantageous due to its high yield and efficiency. The reaction conditions typically include moderate temperatures and the use of solvents to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

2,5,8,10,13-Pentaoxaheptadecanoic acid, 9-oxo-, 2-butoxyethyl ester undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2,5,8,10,13-Pentaoxaheptadecanoic acid, 9-oxo-, 2-butoxyethyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid and alcohol, which can then interact with various biological pathways. The molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5,8,10,13-Pentaoxaheptadecanoic acid, 9-oxo-, 2-butoxyethyl ester is unique due to its multiple ether linkages and the presence of a butoxyethyl ester group.

Properties

CAS No.

63021-22-7

Molecular Formula

C18H34O9

Molecular Weight

394.5 g/mol

IUPAC Name

2-[2-(2-butoxyethoxycarbonyloxy)ethoxy]ethyl 2-butoxyethyl carbonate

InChI

InChI=1S/C18H34O9/c1-3-5-7-21-9-13-24-17(19)26-15-11-23-12-16-27-18(20)25-14-10-22-8-6-4-2/h3-16H2,1-2H3

InChI Key

ZCVOIHBQBQVHGN-UHFFFAOYSA-N

Canonical SMILES

CCCCOCCOC(=O)OCCOCCOC(=O)OCCOCCCC

Origin of Product

United States

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